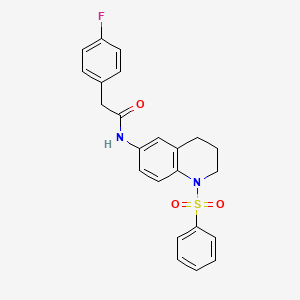

2-(4-fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

2-(4-Fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a phenylsulfonyl group at the 1-position and a 4-fluorophenyl acetamide moiety at the 6-position. The phenylsulfonyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, while the fluorophenyl acetamide may improve pharmacokinetic properties such as membrane permeability and selectivity .

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c24-19-10-8-17(9-11-19)15-23(27)25-20-12-13-22-18(16-20)5-4-14-26(22)30(28,29)21-6-2-1-3-7-21/h1-3,6-13,16H,4-5,14-15H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJJRQGIDYJAQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H21FN2O4S

- Molecular Weight : 460.5 g/mol

- CAS Number : 954701-91-8

The compound acts as a selective inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in the regulation of Th17 cells involved in autoimmune diseases. By modulating RORγt activity, it has the potential to influence inflammatory pathways associated with conditions like psoriasis and rheumatoid arthritis .

Pharmacological Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant biological activity:

- Bioavailability : The compound shows improved oral bioavailability compared to previous analogs, achieving a bioavailability (F) of 48.1% in mice and 32.9% in rats .

- Therapeutic Efficacy : In murine models, it effectively reduced psoriasis symptoms at lower doses than previously studied compounds like GSK2981278, indicating a promising therapeutic profile .

Study 1: Efficacy in Autoimmune Disease Models

A study evaluated the efficacy of the compound in mouse models of rheumatoid arthritis. The results indicated that the compound significantly reduced joint inflammation and damage compared to controls. Notably, no adverse effects were observed after two weeks of treatment, underscoring its safety profile .

Study 2: Anticonvulsant Activity

Another investigation focused on the anticonvulsant properties of related compounds. These derivatives were tested in various seizure models (MES and scPTZ tests) at doses ranging from 30 mg/kg to 300 mg/kg. The findings revealed that certain derivatives exhibited protective effects against seizures, suggesting potential applications in epilepsy management .

Data Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on structural motifs, biological activity, and therapeutic relevance.

Structural Analogues in RORγ Modulation

| Compound ID | Structure | Activity (IC50/EC50) | Target |

|---|---|---|---|

| 7 | 2,4-Difluoro-N-(1-(4-fluorophenyl)sulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | <1 μmol/L | RORγ inverse agonist |

| 8 | 2-Chloro-6-fluoro-N-(1-(4-fluorophenyl)sulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | <15 μmol/L | RORγ inverse agonist |

Comparison:

- Fluorine Substitution: The target compound’s 4-fluorophenyl group contrasts with the 2,4-difluoro (Compound 7) and chloro-fluoro (Compound 8) substituents. The mono-fluoro substitution in the target compound may balance potency and selectivity compared to polyhalogenated analogues .

- Sulfonamide vs. Acetamide: While Compounds 7–8 use sulfonamide linkers, the target compound employs an acetamide group, which may reduce steric hindrance and improve solubility. This structural variation could influence receptor binding kinetics and off-target effects .

Tetrahydroquinoline Derivatives with Diverse Pharmacophores

Comparison:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.